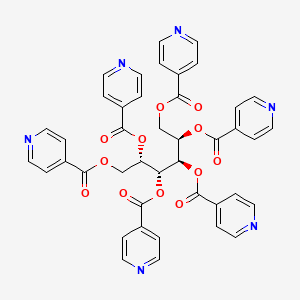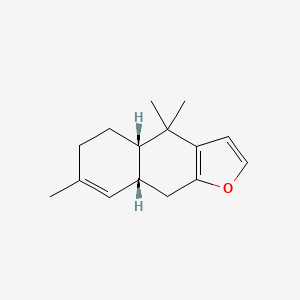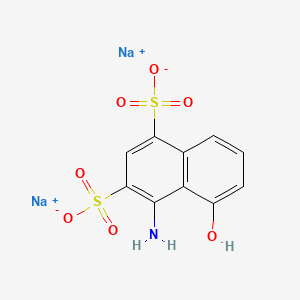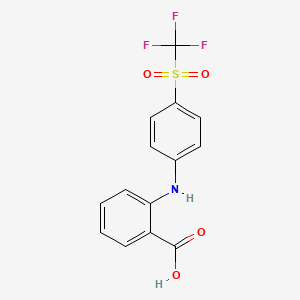
3-Chloro-beta-methylimipramine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-beta-methylimipramine: is a chemical compound with the molecular formula C20H25ClN2 It is a derivative of imipramine, a tricyclic antidepressant
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-beta-methylimipramine typically involves the chlorination of beta-methylimipramine. The process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions:
Oxidation: 3-Chloro-beta-methylimipramine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Chemistry: 3-Chloro-beta-methylimipramine is used as a precursor in the synthesis of various derivatives for research purposes. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As a derivative of imipramine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3-Chloro-beta-methylimipramine involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. By blocking the reuptake transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of imipramine, but the presence of the chlorine atom may confer unique pharmacological properties.
相似化合物的比较
Similar Compounds:
Imipramine: The parent compound, known for its antidepressant properties.
Desipramine: A metabolite of imipramine with similar pharmacological effects.
Clomipramine: Another tricyclic antidepressant with a chlorine atom in a different position.
Uniqueness: 3-Chloro-beta-methylimipramine is unique due to the specific position of the chlorine atom, which may influence its binding affinity and selectivity for neurotransmitter transporters. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds.
属性
| 1043-24-9 | |
分子式 |
C20H25ClN2 |
分子量 |
328.9 g/mol |
IUPAC 名称 |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H25ClN2/c1-15(13-22(2)3)14-23-19-7-5-4-6-16(19)8-9-17-10-11-18(21)12-20(17)23/h4-7,10-12,15H,8-9,13-14H2,1-3H3 |
InChI 键 |
IIVKNTQHUDZKON-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)

